molecular formula C19H13F2N7 B612286 6-[difluoro-[6-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl]quinoline CAS No. 943540-75-8

6-[difluoro-[6-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl]quinoline

Cat. No.: B612286
CAS No.: 943540-75-8
M. Wt: 377.3 g/mol
InChI Key: JRWCBEOAFGHNNU-UHFFFAOYSA-N
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Description

JNJ-38877605 is a potent and selective inhibitor of the Met receptor tyrosine kinase, which plays a crucial role in tumorigenesis. This compound has shown substantial pre-clinical antitumor activity and is currently being evaluated in clinical trials for its potential use in cancer treatment .

Mechanism of Action

Target of Action

JNJ-38877605 is a potent and selective inhibitor of the Met receptor tyrosine kinase . The Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), have been implicated in the development and progression of several human cancers .

Mode of Action

JNJ-38877605 acts as an ATP-competitive inhibitor of the catalytic activity of Met kinase . It exhibits a 600-fold selectivity for Met compared with a panel of 250 diverse tyrosine and serine-threonine kinases . This unique binding mode leads to selectivity and inhibits Met phosphorylation .

Biochemical Pathways

JNJ-38877605 inhibits all known HGF-stimulated or constitutively activated downstream mediators of the Met kinase pathway . This inhibition affects various Met-driven phenotypes such as cell motility, invasion, cell proliferation (exclusively in Met amplified cells), and/or morphology of a variety of tumor cells .

Pharmacokinetics

It has been observed to inhibit met phosphorylation in tumor xenografts for up to 16 hours following a single oral dose . It also showed excellent oral bioavailability approaching 100% in all species examined .

Result of Action

JNJ-38877605 has substantial pre-clinical antitumor activity . It was observed to induce significant tumor regression in large well-established MET gene amplified gastric cancer models and in Met pathway activated (autocrine or paracrine) models . Significant growth inhibition was achieved when dosing JNJ-38877605 at maximum tolerated dose (MTD) and lower doses .

Action Environment

The activity of JNJ-38877605 can be influenced by the differential expression of the c-Met/HGF axis and epithelial-mesenchymal transition (EMT)-related gene markers between primary colorectal carcinomas and liver metastases in primary tissue . .

Biochemical Analysis

Biochemical Properties

JNJ-38877605 has been described as an ATP-competitive inhibitor of the catalytic activity of Met kinase . It exhibits a 600-fold selectivity for Met compared with a panel of 250 diverse tyrosine and serine-threonine kinases . This unique binding mode leads to selectivity .

Cellular Effects

In cellular studies, JNJ-38877605 was found to potently inhibit HGF-stimulated and constitutively activated Met phosphorylation . It also inhibits HGF and Met-driven phenotypes such as cell motility, invasion, cell proliferation (exclusively in Met amplified cells), and/or morphology of a variety of tumor cells .

Molecular Mechanism

JNJ-38877605 inhibits all known HGF-stimulated or constitutively activated downstream mediators of the Met kinase pathway . It binds to the ATP-binding site of c-Met kinase with a high affinity that leads to a slow reversibility of binding .

Temporal Effects in Laboratory Settings

JNJ-38877605 was shown to inhibit Met phosphorylation in tumor xenografts up to 16 hours following a single oral dose . Inhibition of receptor phosphorylation was associated with dose-dependent tumor growth inhibition .

Dosage Effects in Animal Models

Significant growth inhibition was achieved when dosing JNJ-38877605 at MTD (and lower doses) with T/C < 42% in tumors of MKN-45, GTL-16, SNU-5 and Kato II met gene amplified models . Significant inhibition was also observed in K-ras mt (dependent) NCI-H441 NSCLC xenografts .

Metabolic Pathways

It is known that JNJ-38877605 inhibits all known HGF-stimulated or constitutively activated downstream mediators of the Met kinase pathway .

Transport and Distribution

It is known that JNJ-38877605 showed excellent oral bioavailability approaching 100% in all species examined .

Subcellular Localization

It is known that JNJ-38877605 inhibits Met phosphorylation, a process that occurs at the cell membrane, suggesting that it may localize to this region .

Preparation Methods

The synthesis of JNJ-38877605 involves extensive structure-based drug design. It is a small molecule that acts as an ATP-competitive inhibitor of the catalytic activity of Met kinase. The synthetic route and reaction conditions for JNJ-38877605 are proprietary and not publicly disclosed in detail. it is known that the compound exhibits high selectivity for Met kinase compared to a wide range of other kinases .

Chemical Reactions Analysis

JNJ-38877605 undergoes various chemical reactions, primarily involving its interaction with the Met receptor tyrosine kinase. The compound inhibits Met phosphorylation and regulates lipid accumulation. It is an ATP-competitive inhibitor, meaning it binds to the ATP-binding site of the Met kinase with high affinity, leading to a slow reversibility of binding .

Scientific Research Applications

JNJ-38877605 has been extensively studied for its potential use in cancer treatment. It has shown significant tumor regression in preclinical models of various cancers, including gastric cancer, non-small cell lung cancer, and glioblastoma. The compound has demonstrated excellent oral bioavailability and a favorable safety profile in preclinical studies . Additionally, JNJ-38877605 has been used in research to understand the role of the Met receptor tyrosine kinase in tumorigenesis and to develop targeted therapies for cancer .

Comparison with Similar Compounds

JNJ-38877605 is unique in its high selectivity and potency as a Met receptor tyrosine kinase inhibitor. Similar compounds include crizotinib, cabozantinib, and tivantinib, which also target the Met receptor but may have different selectivity profiles and mechanisms of action. JNJ-38877605’s unique binding mode and high selectivity make it a promising candidate for targeted cancer therapy .

Properties

IUPAC Name

6-[difluoro-[6-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F2N7/c1-27-11-13(10-23-27)16-6-7-17-24-25-18(28(17)26-16)19(20,21)14-4-5-15-12(9-14)3-2-8-22-15/h2-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRWCBEOAFGHNNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NN3C(=NN=C3C(C4=CC5=C(C=C4)N=CC=C5)(F)F)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F2N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20677253
Record name 6-{Difluoro[6-(1-methyl-1H-pyrazol-4-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20677253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

943540-75-8
Record name 6-[Difluoro[6-(1-methyl-1H-pyrazol-4-yl)-1,2,4-triazolo[4,3-b]pyridazin-3-yl]methyl]quinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=943540-75-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name JNJ-38877605
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Record name JNJ-38877605
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Record name 6-{Difluoro[6-(1-methyl-1H-pyrazol-4-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}quinoline
Source EPA DSSTox
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Record name JNJ-38877605
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Synthesis routes and methods I

Procedure details

The crude 6-{1,1-difluoro-2-[(6E)-6-hydrazono-3-(1-methyl-1H-pyrazol-4-yl)pyridazin-1(6H)-yl]-2-oxoethyl}quinoline from step 3 above (3.67 mmol) was brought in a reaction balloon under argon. 36 mL of 1-methoxy-2-propanol was added and the mixture was stirred at 105° C. for 1 h. Then the reaction mixture was brought to gentle reflux for one additional hour (108° C.). The reaction mixture was allowed to cool to room temperature and poured out in a solution of 10 g of sodium carbonate in 100 mL of water. 100 mL toluene was added and the layers were separated. The water layer was extracted with toluene (100 mL). The combined organic layers were washed with water and evaporated, yielding 700 mg of compound (I) (1.86 mmol; 51%).
Quantity
36 mL
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
700 mg
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

To a reactor under inert atmosphere was added 73.84 g (0.38 mol) 3-chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine, 90 g (0.38 mol) 2,2-difluoro-2-quinolin-6-ylacetohydrazide and 1200 mL 1-methoxy-2-propanol. Then 29.85 mL (0.455 mol) methane sulphonic acid was added and the reaction mixture was heated at 80° C. for 8 hours. After cooling to ambient temperature the mesylate salt of the title compound was filtered off from the reaction mixture. This salt was dissolved in a mixture of 400 mL ethanol and 300 mL water, after alkalisation at 80° C. with 50 mL ammonia (0.65 mol) in 200 mL water the free base of the title compound precipitates and was filtered off. This precipitate was dried at 50° C. and was subsequently re-crystallized from 2-propanol (1.8 L/mol) to yield the title compound in 75% yield.
Quantity
73.84 g
Type
reactant
Reaction Step One
Quantity
90 g
Type
reactant
Reaction Step One
Quantity
1200 mL
Type
solvent
Reaction Step One
Quantity
29.85 mL
Type
reactant
Reaction Step Two
[Compound]
Name
mesylate salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

A mixture of 3-chloro-6-(1-methyl-1H-pyrazol-4-yl)-pyridazine (step d) (4.57 g, 23.6 mmol) and difluoro-quinolin-6-yl-acetic acid hydrazide (step c) (5.60 g, 23.6 mmol) in n-butanol (125 mL) was heated to 130° C. overnight. The mixture was cooled to room temperature, followed by aqueous work up using AcOEt and a solution of K2CO3. The organic layer was dried (MgSO4) and concentrated in vacuo. The residue was purified by flash column chromatography (first chromatography: CH2Cl2 100% and CH2Cl2/MeOH:88/12 followed by another column with toluene/iPrOH/NH4OH:85/15/2) to give the title compound (5.5 g, 62%). M.p=199.7° C.
Quantity
4.57 g
Type
reactant
Reaction Step One
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
62%

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